molecular formula C9H22IP B8703930 Triethylpropylphosphonium iodide CAS No. 71888-54-5

Triethylpropylphosphonium iodide

Cat. No. B8703930
CAS RN: 71888-54-5
M. Wt: 288.15 g/mol
InChI Key: NKKDYOFUNUWUTQ-UHFFFAOYSA-M
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Patent
US04011268

Procedure details

The catalyst of this example was prepared from a cross-linked copolymer of a 2:1 molar ratio of styrene and p-bromo styrene and 2% by weight, based on the above monomers, of divinyl monomers. The latter in this instance was divinyl benzene. The Br of the polymer was replaced with Li and then the Li was converted to --(CH2)3OH by reaction with trimethylene oxide. The OH of the --(CH2)3OH was converted to the iodide with I2 in the presence of triphenyl phosphine. The cross-linked polymer having a plurality of --(CH2)3I groups was then reacted with triethyl phosphine to form the corresponding triethyl n-propyl phosphonium iodide. The iodide was converted to the acetate with sodium acetate and the acetate was converted to --OC2H5 /OH- by reaction with an 80-20 ethanol-water mixture (by volume) containing 3.7 g. Na in 200 ml. of the ethanol-water mixture. This catalyst had a plurality of ##STR3##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Br
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Li
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
--(CH2)3OH
Quantity
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Type
reactant
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Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C=C[C:3]1[CH:8]=[CH:7]C=CC=1.BrC1C=CC(C=C)=CC=1.C(C1C=CC=CC=1C=C)=C.C1OCC1.[I-:32].II.[C:35]1([P:41]([C:48]2C=CC=C[CH:49]=2)[C:42]2C=CC=C[CH:43]=2)C=CC=C[CH:36]=1.C(P(CC)CC)C>>[I-:32].[CH2:35]([P+:41]([CH2:48][CH3:49])([CH2:42][CH3:43])[CH2:7][CH2:8][CH3:3])[CH3:36] |f:8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)P(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Seven
Name
Br
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Li
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCO1
Step Nine
Name
OH
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0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
--(CH2)3OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
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Type
reactant
Smiles
[I-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[I-].C(C)[P+](CCC)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.